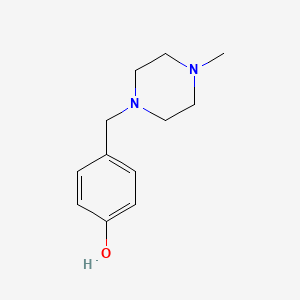

4-((4-Methylpiperazin-1-yl)methyl)phenol

Overview

Description

“4-((4-Methylpiperazin-1-yl)methyl)phenol” is a chemical compound with the CAS Number: 80166-00-3 and a molecular weight of 206.29 . It is also known as “[4-(4-methylpiperazin-1-yl)phenyl]methanamine” with a molecular weight of 205.3 .

Molecular Structure Analysis

The molecular structure of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is represented by the linear formula: C12H18N2O . The compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Physical And Chemical Properties Analysis

The physical form of “4-((4-Methylpiperazin-1-yl)methyl)phenol” is described as a gum . It has a boiling point of 122 - 124 / 0.05mm .

Scientific Research Applications

Antimicrobial Activity

The compound 4-((4-Methylpiperazin-1-yl)methyl)phenol has been studied for its potential antimicrobial properties. Research has shown that derivatives of this compound can interact with enzymes such as oxidoreductase, which are important in microbial metabolism. This interaction is stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the enzyme’s binding site .

Molecular Modeling

Molecular modeling studies have utilized this compound to simulate docking with enzymes like oxidoreductase. The simulations help in understanding how the compound or its derivatives might inhibit enzyme activity, which is crucial for designing drugs with specific antimicrobial properties .

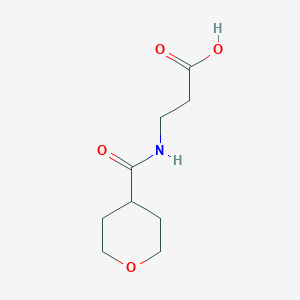

Synthesis of New Amides

The compound serves as a precursor in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. These amides have potential applications in various fields, including medicinal chemistry and material science .

Tyrosine Kinase Inhibition

Derivatives of 4-((4-Methylpiperazin-1-yl)methyl)phenol have been structurally characterized in relation to their ability to inhibit tyrosine kinases, which are therapeutic targets in leukemia treatment .

Non-linear Optical (NLO) Applications

This compound has been used to synthesize and crystallize non-linear optical single crystals. These crystals are investigated for their suitability in electro-optic device applications due to their favorable optical and electrical properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asCarbonic Anhydrase 2 and Candidapepsin-2 . These proteins play crucial roles in various physiological processes, including pH regulation and protein degradation, respectively.

Mode of Action

This interaction could potentially alter the normal functioning of the proteins, leading to downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “4-((4-Methylpiperazin-1-yl)methyl)phenol”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with target proteins .

properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNCSOWZLAPYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

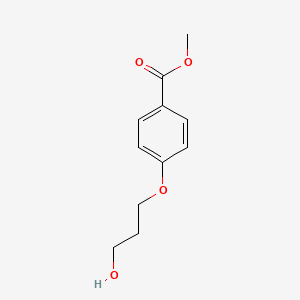

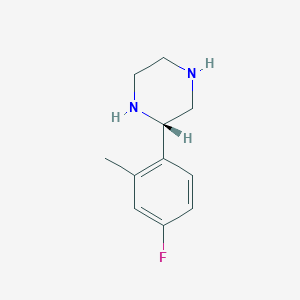

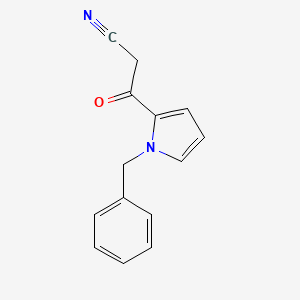

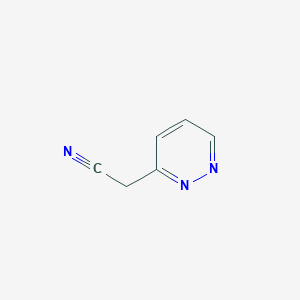

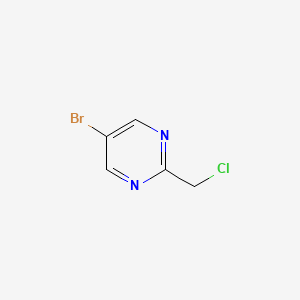

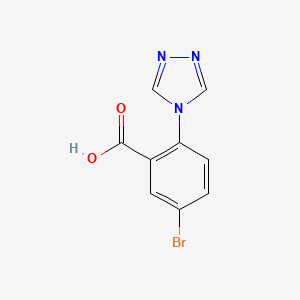

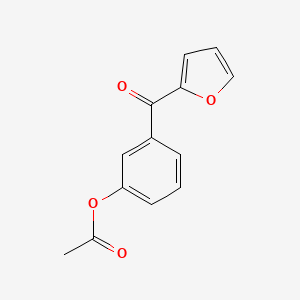

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)